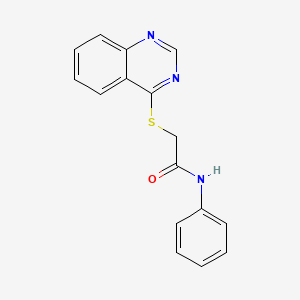

N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide

Description

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the field of drug discovery. rroij.commdpi.com Their prevalence in nature is vast, forming the core structures of many essential biological molecules, including vitamins, hormones, and nucleic acids. ijnrd.org In medicinal chemistry, these compounds are of paramount importance due to their diverse chemical properties and their ability to interact with a wide array of biological targets with high specificity. rroij.comnih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric features, enabling these molecules to form crucial interactions such as hydrogen bonds and π-π stacking with proteins and enzymes. rroij.com This versatility allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, optimizing their efficacy, selectivity, and pharmacokinetic properties. rroij.com

The structural diversity inherent in heterocyclic scaffolds provides a rich playground for the design of novel therapeutic agents. mdpi.com By modifying the ring system and its substituents, chemists can systematically alter a molecule's size, shape, and electronic distribution to achieve a desired biological effect. rroij.com This adaptability is crucial in overcoming challenges such as drug resistance, where new mechanisms of action are required. rroij.com Consequently, a significant percentage of all FDA-approved drugs contain at least one heterocyclic ring, underscoring their indispensable role in modern medicine. nih.gov

The Quinazoline (B50416) Nucleus as a Privileged Scaffold in Medicinal Chemistry

Among the myriad of heterocyclic systems, the quinazoline nucleus, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, holds a special status. mdpi.comnih.govwikipedia.org It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.gov This promiscuity is not random but rather a reflection of the quinazoline core's ability to present substituents in a well-defined three-dimensional space, allowing for versatile interactions with various protein active sites. researchgate.net The inherent stability and synthetic accessibility of the quinazoline ring further enhance its appeal to medicinal chemists. nih.govbohrium.com

The biological activities associated with quinazoline derivatives are remarkably broad and diverse. mdpi.combohrium.com Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govresearchgate.net This wide range of activities has cemented the quinazoline nucleus as a highly valuable starting point for the development of new therapeutic agents. mdpi.combohrium.com

The biological activity of a quinazoline derivative is profoundly influenced by the nature and position of its substituents. nih.govmdpi.com The quinazoline ring offers several positions for substitution, with positions 2, 4, 6, and 7 being particularly important for modulating pharmacological activity. mdpi.com For instance, in the realm of anticancer drug discovery, specific substitutions at the 4-position have led to the development of potent tyrosine kinase inhibitors. mdpi.combohrium.com

The introduction of different functional groups can impact a molecule's lipophilicity, electronic properties, and steric bulk, all of which are critical determinants of its interaction with a biological target. nih.gov Structure-activity relationship (SAR) studies on various series of quinazoline derivatives have revealed that even minor modifications can lead to significant changes in potency and selectivity. nih.gov For example, the addition of a halogen atom or a small alkyl group at a specific position can dramatically enhance the binding affinity of a compound to its target enzyme. mdpi.com This high degree of tunability allows for the rational design and optimization of quinazoline-based drugs. mdpi.com

The first synthesis of the quinazoline nucleus was reported in the late 19th century. mdpi.comnih.gov However, its therapeutic potential was not fully realized until much later. An early milestone in the history of quinazoline-based drugs was the discovery of the antimalarial properties of some of its derivatives. researchgate.net Over the decades, research into the medicinal applications of quinazolines has expanded exponentially. researchgate.net

A significant breakthrough came with the development of prazosin, an alpha-1 adrenergic blocker used to treat hypertension, which features a 4-aminoquinazoline core. nih.gov This success spurred further investigation into the therapeutic possibilities of this scaffold. In more recent times, the focus has shifted towards oncology, with the quinazoline nucleus forming the backbone of several targeted cancer therapies. mdpi.comnih.gov Drugs like gefitinib (B1684475) and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, have revolutionized the treatment of certain types of lung cancer. wikipedia.orgnih.gov The evolution of quinazoline-based therapeutics from simple synthetic curiosities to life-saving medicines is a testament to the enduring power of this versatile scaffold in medicinal chemistry. bohrium.com

Rationale for Investigating N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide

The exploration of novel chemical space is a primary driver of innovation in drug discovery. The compound this compound represents a unique combination of three key structural motifs: the quinazoline core, a phenyl ring, and a flexible sulfanylacetamide linker. This specific arrangement warrants investigation into its potential biological activities.

Based on the known biological activities of the quinazoline scaffold and the chemical properties of the sulfanylacetamide linkage, several hypotheses can be formulated regarding the potential biological modalities of this compound.

Given the prevalence of 4-substituted quinazolines as kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases. mdpi.comnih.gov The phenyl ring could potentially occupy a hydrophobic pocket in the active site of a kinase, while the quinazoline core and the sulfanylacetamide linker could form key hydrogen bonding and other interactions.

Furthermore, various sulfur-containing heterocyclic compounds have demonstrated antimicrobial and anti-inflammatory activities. mdpi.com The presence of the sulfanyl (B85325) group in the linker might confer such properties to the molecule. The acetamide (B32628) moiety is also a common feature in many biologically active compounds. evitachem.com

Therefore, a hypothesis-driven investigation into the biological profile of this compound would logically begin with screening for anticancer, antimicrobial, and anti-inflammatory activities. The unique structural features of this molecule make it a compelling candidate for further study in the ongoing quest for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAKSYDAXCQDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Phenyl 2 Quinazolin 4 Ylsulfanyl Acetamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide reveals several logical disconnections that point to readily available starting materials. The two primary disconnection points are the amide bond and the thioether linkage.

Disconnection 1 (Amide Bond): Cleavage of the amide bond between the carbonyl carbon and the nitrogen of the phenylamine group leads to two key intermediates: 2-(quinazolin-4-ylsulfanyl)acetic acid and aniline (B41778). This approach necessitates a subsequent amide bond formation step.

Disconnection 2 (C-S Bond): Cleavage of the thioether bond between the sulfur atom and the quinazoline (B50416) C4 position suggests two possible synthetic routes:

Route A: This involves the reaction of a 4-substituted quinazoline bearing a good leaving group (e.g., 4-chloroquinazoline) with a nucleophilic sulfur species, N-phenyl-2-mercaptoacetamide.

Route B: This route involves the reaction of quinazoline-4-thione (4-mercaptoquinazoline) with an electrophilic acetamide (B32628) derivative, such as 2-chloro-N-phenylacetamide.

Further deconstruction of the quinazoline ring itself typically leads back to ortho-substituted benzene (B151609) derivatives, most commonly anthranilic acid or its derivatives (e.g., 2-aminobenzonitrile, 2-aminobenzaldehyde).

Based on this analysis, the key precursors for the synthesis of the target molecule can be summarized as follows:

| Precursor Type | Examples |

| Quinazoline Core Precursors | 4-Chloroquinazoline (B184009), Quinazolin-4(3H)-one, Quinazoline-4-thione |

| Side Chain Precursors | 2-Chloro-N-phenylacetamide, 2-(Quinazolin-4-ylsulfanyl)acetic acid |

| Fundamental Starting Materials | Anthranilic acid, Aniline, Chloroacetyl chloride, Formamide |

Classical and Modern Synthetic Routes to the Quinazoline Core

The quinazoline scaffold is a prominent heterocycle in medicinal chemistry, and numerous methods have been developed for its synthesis.

Cyclocondensation reactions are the most traditional and widely used methods for constructing the quinazoline ring. These reactions typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene derivative.

A common strategy is the reaction of anthranilic acid or its esters with a source of the C2 and N3 atoms of the quinazoline ring, such as formamide. This reaction, often performed at high temperatures, proceeds through an initial N-formylation of the anthranilic acid, followed by cyclization with ammonia (B1221849) (derived from formamide) and subsequent dehydration. Another classical approach involves the condensation of 2-aminobenzonitriles with orthoesters under acidic or thermal conditions. Microwave irradiation has been shown to accelerate these condensation reactions significantly. frontiersin.org

More complex quinazolinones can be synthesized via the three-component condensation of anthranilic acid, an amine, and an orthoester, a method that can be catalyzed efficiently by inexpensive reagents like ammonium (B1175870) chloride under solvent-free conditions. researchgate.net

| Cyclocondensation Strategy | Key Reactants | Typical Conditions |

| Niementowski Reaction | Anthranilic acid, Formamide | High temperature (120-180 °C) |

| From 2-Aminobenzonitriles | 2-Aminobenzonitrile, Orthoesters (e.g., triethyl orthoformate) | Acid catalysis, Heat |

| Three-Component Condensation | Anthranilic acid, Primary amine, Orthoester | Brønsted or Lewis acid catalysis, Room temperature to reflux |

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their high atom economy, operational simplicity, and ability to generate molecular diversity rapidly. nih.gov Several MCRs have been developed for the efficient one-pot synthesis of quinazoline derivatives.

Copper-catalyzed MCRs are particularly prevalent. For instance, quinazolines can be synthesized in good yields via a one-pot reaction of 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide. nih.gov Another copper-catalyzed tandem reaction involves (2-aminophenyl)methanols, aldehydes, and an ammonia source. mdpi.com These reactions proceed through a sequence of amination, condensation, intramolecular cyclization, and aromatization to furnish the final quinazoline product. nih.govmdpi.com

The Ugi four-component reaction (Ugi-4CR) represents another powerful MCR strategy for accessing complex quinazoline-based scaffolds, highlighting the efficiency of building intricate molecular architectures in a limited number of steps. nih.govacs.org

| MCR Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions |

| Copper-Catalyzed Annulation | 2-Bromobenzyl bromide | Aldehyde | Ammonium hydroxide | Cupric acetate |

| Copper-Catalyzed Tandem Reaction | (2-Aminophenyl)methanol | Aldehyde | Ceric ammonium nitrate | CuCl, CsOH |

| Three-Component Annulation | Benzaldehyde | Benzyl amine | Aniline | One-pot reaction |

Introduction and Functionalization of the Sulfanylacetamide Moiety

Once the quinazoline core is synthesized, the next critical phase is the attachment of the sulfanylacetamide side chain at the C4 position. This is typically achieved through nucleophilic substitution or alkylation reactions.

The introduction of the sulfur atom at the C4 position of the quinazoline ring is facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack. wikipedia.org

The most direct and common method involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, 4-chloroquinazoline, which is readily prepared from quinazolin-4(3H)-one using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), is treated with a sulfur nucleophile. For the synthesis of the target compound, this would involve reacting 4-chloroquinazoline with the pre-formed N-phenyl-2-mercaptoacetamide in the presence of a base (e.g., potassium carbonate, sodium ethoxide) to deprotonate the thiol.

An alternative and equally viable pathway begins with quinazoline-4-thione. The thione can be synthesized from quinazolin-4(3H)-one using a thiating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The resulting quinazoline-4-thione exists in tautomeric equilibrium with 4-mercaptoquinazoline. This nucleophilic thiol(ate) can then be alkylated with an appropriate electrophile, such as 2-chloro-N-phenylacetamide, to form the desired C-S bond.

| Thiolation Method | Quinazoline Substrate | Sulfur-Containing Reagent | Key Mechanism |

| SNAr Reaction | 4-Chloroquinazoline | N-phenyl-2-mercaptoacetamide | Nucleophilic Aromatic Substitution |

| S-Alkylation | Quinazoline-4-thione | 2-Chloro-N-phenylacetamide | SN2 Alkylation |

The final step in one of the primary synthetic routes is the formation of the amide bond. This can be accomplished either before or after the attachment of the side chain to the quinazoline core.

Route 1: Amidation as the Final Step If the synthesis proceeds via the formation of 2-(quinazolin-4-ylsulfanyl)acetic acid, this carboxylic acid must then be coupled with aniline. This transformation can be achieved using standard peptide coupling protocols. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid, which is then susceptible to nucleophilic attack by aniline.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(quinazolin-4-ylsulfanyl)acetyl chloride is then reacted with aniline, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield this compound.

Route 2: Amidation as an Initial Step A more convergent approach involves forming the N-phenyl-2-chloroacetamide side chain precursor first. This is straightforwardly accomplished by reacting chloroacetyl chloride with aniline in a suitable solvent. nih.govresearchgate.net This stable intermediate, 2-chloro-N-phenylacetamide, is then used as the alkylating agent for quinazoline-4-thione, as described in the S-alkylation methodology above. This latter route is often preferred for its efficiency and the stability of the intermediates. nih.gov

| Amidation Strategy | Reactant 1 | Reactant 2 | Reagents |

| Peptide Coupling | 2-(Quinazolin-4-ylsulfanyl)acetic acid | Aniline | EDC, HOBt |

| Acyl Chloride Formation | 2-(Quinazolin-4-ylsulfanyl)acetic acid | Aniline | 1. SOCl₂ or (COCl)₂ 2. Pyridine or Et₃N |

| Pre-formation of Side Chain | Chloroacetyl chloride | Aniline | Base (e.g., NaHCO₃) |

Derivatization Strategies and Analogue Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic synthesis of a diverse library of analogues. These derivatization strategies primarily target the phenyl ring of the acetamide moiety, the quinazoline core, and the thioacetamido linker.

Modifications to the N-phenyl group of the acetamide moiety are a common strategy to explore the impact of electronic and steric effects on the molecule's properties. This can be achieved by introducing various substituents onto the phenyl ring. While direct derivatization of the parent compound is one route, a more common approach involves the synthesis of a series of N-substituted-2-chloroacetamides which are then reacted with 4-mercaptoquinazoline.

For instance, the synthesis of related acetamide derivatives has been reported where substituted anilines are reacted with chloroacetyl chloride to yield a variety of N-aryl-2-chloroacetamides. These intermediates can then be used to synthesize a range of this compound analogues with different substitution patterns on the phenyl ring.

| Substituent on Phenyl Ring | Potential Synthetic Precursor |

| 4-Methoxy | N-(4-methoxyphenyl)-2-chloroacetamide |

| 2-Nitro | N-(2-nitrophenyl)-2-chloroacetamide |

| 4-Cyano | N-(4-cyanophenyl)-2-chloroacetamide |

| 4-Chloro | N-(4-chlorophenyl)acetamide |

The quinazoline ring system is another key area for derivatization. Introducing substituents on the benzene ring of the quinazoline core can significantly alter the electronic properties and steric profile of the molecule. Common positions for substitution include the 6, 7, and 8-positions. For example, the incorporation of a bromine atom at the 6-position has been explored in the synthesis of 2,3,6-trisubstituted quinazolin-4-ones. researchgate.net Similarly, the introduction of methoxy (B1213986) groups at the 6- and 7-positions is a known modification in the development of quinazoline-based compounds. mdpi.com

The synthesis of these analogues typically starts with appropriately substituted anthranilic acids, which are then cyclized to form the desired substituted quinazoline core. This substituted quinazoline can then be converted to the corresponding 4-mercapto derivative for subsequent reaction with N-phenyl-2-chloroacetamide.

| Substituent on Quinazoline Core | Position | Starting Material Example |

| Bromo | 6 | 5-Bromoanthranilic acid |

| Chloro | 7 | 4-Chloroanthranilic acid |

| Methoxy | 6, 7 | 4,5-Dimethoxyanthranilic acid |

The nature and position of these substituents can have a profound impact on the biological activity of the resulting compounds.

The thioacetamido linker connecting the quinazoline core and the phenyl ring can also be a target for modification. Variations in the linker length, flexibility, and chemical nature can provide insights into the optimal spatial arrangement of the two aromatic moieties. For example, replacing the acetamide group with other functionalities or extending the carbon chain are potential modifications.

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of quinazoline derivatives, which can be applied to the production of this compound.

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolines. mdpi.com Various metal catalysts, including those based on copper, iron, and manganese, have been employed to facilitate C-H activation, cascade reactions, and intramolecular cyclizations, leading to the efficient construction of the quinazoline scaffold. mdpi.com For example, copper-catalyzed one-pot tandem multi-component approaches have been developed for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes. mdpi.com

Organocatalysis offers a metal-free alternative for the synthesis of quinazolinones, the precursors to the target molecule. frontiersin.org Catalysts such as L-proline and triethanolamine (B1662121) have been utilized in multi-component reactions to afford quinazolinone derivatives in an eco-friendly manner. frontiersin.org These methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups.

The principles of green chemistry are increasingly being incorporated into the synthesis of heterocyclic compounds. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of quinazoline derivatives. frontiersin.orgnih.gov For instance, the synthesis of (quinazolin-4-ylamino)methylphosphonates has been achieved in higher yields and shorter reaction times using microwave irradiation compared to conventional heating. frontiersin.org

Solvent-free reactions and the use of green solvents are other important aspects of green synthetic design. The synthesis of quinazoline derivatives has been reported using low melting sugar-urea-salt mixtures as a solvent, offering a catalyst-free and environmentally benign approach. mjcce.org.mk Additionally, the use of greener solvents like PEG-400 in the synthesis of quinazolines catalyzed by copper oxide nanoparticles supported on activated carbon has been demonstrated. nih.gov These methods aim to minimize waste and the use of hazardous substances, aligning with the goals of sustainable chemistry. researchgate.net

Exploration of Biological Modulatory Activities of N Phenyl 2 Quinazolin 4 Ylsulfanyl Acetamide

Investigation of Antiproliferative Modalities in Cellular Systems

The potential of N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide to inhibit the growth of cancer cells has been a subject of scientific inquiry. While the broader class of quinazoline (B50416) derivatives has shown significant promise as anticancer agents, specific data for this particular compound is limited. mdpi.comnih.gov

Assessment of Cell Growth Inhibition

Studies on various quinazoline derivatives have demonstrated their ability to inhibit the proliferation of a range of cancer cell lines. nih.govnih.gov For instance, certain 2-substituted quinazolines have shown moderate antiproliferative effects. mdpi.com However, specific inhibitory concentrations (IC₅₀) for this compound against different cell lines are not extensively documented in publicly available literature.

Table 1: Cell Growth Inhibition by this compound

| Cell Line | IC₅₀ (µM) |

|---|

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Quinazoline derivatives have been noted for their capacity to induce apoptosis in cancer cells. nih.gov The specific pathways and molecular targets involved in apoptosis induction by this compound are areas requiring further investigation.

Table 2: Apoptosis Induction by this compound

| Cell Line | Method of Detection | Observations |

|---|

Cell Cycle Progression Analysis

Table 3: Effect of this compound on Cell Cycle Progression

| Cell Line | Phase of Arrest | Method of Analysis |

|---|

Antimicrobial Potency Assessments

The quinazoline core is also a key pharmacophore in the development of antimicrobial agents. mdpi.comnih.gov Derivatives have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal pathogens. biomedpharmajournal.org

Antibacterial Spectrum and Efficacy against Specific Pathogens

The antibacterial activity of quinazoline derivatives has been reported against both Gram-positive and Gram-negative bacteria. eco-vector.com Specific data regarding the minimum inhibitory concentration (MIC) of this compound against various bacterial strains is needed to fully characterize its antibacterial spectrum.

Table 4: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|

Antifungal Activity Evaluation

In addition to antibacterial properties, some quinazoline derivatives have demonstrated antifungal activity. mdpi.combiomedpharmajournal.org Research is ongoing to identify quinazoline-based compounds with potent activity against clinically relevant fungal species. The specific antifungal profile of this compound remains an area for further exploration.

Table 5: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|

Antiviral Properties

The quinazoline scaffold is a cornerstone in the development of novel antiviral agents, with derivatives showing activity against a wide spectrum of viruses, particularly RNA viruses. mdpi.comresearchgate.net Research has demonstrated the efficacy of quinazoline-based compounds against influenza A virus (IAV), respiratory syncytial virus (RSV), and various coronaviruses. mdpi.com

Recent investigations have focused on compounds structurally analogous to this compound. A study on thioquinazoline-N-aryl-acetamide hybrids revealed potent antiviral activity against SARS-CoV-2. mdpi.com Specifically, derivatives with electron-withdrawing groups on the terminal phenyl ring, such as 4-NO2 and 4-Cl, showed a significant increase in potency, with IC50 values of 38.45 µM and 26.4 µM, respectively. mdpi.com These findings highlight the potential of the thioacetamide (B46855) linker in conferring antiviral properties. mdpi.com

The N-phenyl-acetamide moiety itself has been identified as a pharmacophore with antiviral capabilities. A library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides was tested for activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov Several candidates from this class of compounds strongly inhibited RdRp activity, with the most promising showing an EC50 value as low as 1.41 µM and a high selectivity index. nih.gov This suggests that a key mechanism of antiviral action for N-phenyl-acetamide derivatives could be the specific targeting of viral polymerases. nih.gov Other mechanisms associated with the quinazoline core include the inhibition of the SARS-CoV-2 main protease (Mpro), another essential viral enzyme. mdpi.com

| Compound Class | Target Virus | Observed Activity / Mechanism | Reference |

|---|---|---|---|

| Thioquinazoline-N-aryl-acetamide Hybrids | SARS-CoV-2 | Inhibition of viral replication (IC50 = 26.4 µM for 4-Cl derivative) | mdpi.com |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | SARS-CoV-2 | Inhibition of RNA-dependent RNA polymerase (RdRp) (EC50 = 1.41 µM for lead compound) | nih.gov |

| Quinazolin-4-one Derivatives | SARS-CoV-2 | Inhibition of Main Protease (Mpro) (IC50 = 0.085 µM for lead compound) | mdpi.com |

| 4-Anilino-6-aminoquinazolines | MERS-CoV | Inhibition of viral replication (IC50 = 0.157 µM) | mdpi.com |

| (Quinazolin-4-ylamino)methyl-phosphonates | Tobacco Mosaic Virus (TMV) | Weak to good anti-TMV activity observed | researchgate.net |

Investigation of Anti-inflammatory Pathways

The quinazoline nucleus is well-established as a scaffold for potent anti-inflammatory agents. ijfmr.comnih.gov Its derivatives have been explored extensively for their ability to modulate the complex signaling networks that drive inflammation. nih.gov Notably, structural modifications, such as the addition of a sulfur bridge at the 2-position of the quinazolinone moiety, have been shown to improve anti-inflammatory activity, making the quinazoline-4-ylsulfanyl core of the title compound particularly relevant. researchgate.net

Modulation of Inflammatory Mediators

Compounds structurally related to this compound have been shown to exert their anti-inflammatory effects by directly targeting the production and function of key inflammatory mediators.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of prostaglandins (B1171923) during inflammation. Novel quinazolinones conjugated with other chemical moieties have been designed as selective COX-2 inhibitors, demonstrating activity comparable to the standard drug celecoxib. researchgate.net

Furthermore, quinazolinone derivatives have demonstrated a capacity to inhibit the production of nitric oxide (NO), a potent inflammatory mediator. researchgate.net Certain thioacetohydrazide-conjugated quinazolinones showed superior inhibition of nitric oxide in macrophage cells compared to celecoxib. researchgate.net The modulation of pro-inflammatory cytokines is another critical mechanism. Studies on various quinazolinone derivatives have reported significant reductions in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov

| Compound Class | Mediator | Effect | Reference |

|---|---|---|---|

| Quinazolinone Conjugates | COX-2 | Selective inhibition | researchgate.net |

| Thioacetohydrazide Quinazolinones | Nitric Oxide (NO) | Inhibition of production | researchgate.net |

| Quinazolinone Derivatives | TNF-α | Reduced levels/secretion | nih.gov |

| N-(2-hydroxy phenyl) acetamide (B32628) | IL-1β | Reduced serum levels | nih.gov |

| Quinazolinone Derivatives | IL-6 | Reduced levels | nih.gov |

| Quinazolinone Derivatives | IL-8 | Reduced levels | nih.gov |

Interference with Signaling Cascades Involved in Inflammation

The regulation of inflammatory mediators by quinazoline derivatives is rooted in their ability to interfere with crucial intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response, is a prominent target.

Several studies have identified quinazoline derivatives as potent inhibitors of NF-κB activation. nih.govnih.gov For example, 6-amino-4-(4-phenoxyphenylethylamino)quinazoline (B1671826) (QNZ) is a known NF-κB inhibitor. nih.gov More advanced (4-Phenylamino)quinazoline derivatives have been shown to block the translocation of the NF-κB p65-p50 dimer to the nucleus, a critical step in its activation, and to suppress the phosphorylation of the p65 subunit at Ser468. nih.gov

In addition to NF-κB, quinazolines can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK2, and p38α, which play pivotal roles in inflammation. researchgate.netnih.gov Molecular modeling and biochemical assays have confirmed that pyrazolo[1,5-a]quinazolines can bind to and inhibit JNK isoforms. researchgate.net

Upstream of these pathways, related acetamide compounds have been found to suppress Toll-like receptors (TLRs), such as TLR-2 and TLR-4. researchgate.net TLRs are key pattern recognition receptors that initiate inflammatory signaling in response to pathogens and tissue damage, leading to the activation of pathways like NF-κB. researchgate.net By inhibiting these upstream sensors, such compounds can effectively dampen the entire inflammatory cascade.

Molecular and Cellular Mechanisms Underlying N Phenyl 2 Quinazolin 4 Ylsulfanyl Acetamide Action

Cellular Pathway Perturbation Analysis

Specific studies on how N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide perturbs cellular pathways are not available. However, based on the known activities of related compounds, some potential (but unconfirmed) areas of influence can be hypothesized.

EGFR Signaling Pathway: Given that the quinazoline (B50416) scaffold is a cornerstone for many EGFR inhibitors, it is plausible that compounds with this core could modulate the EGFR signaling pathway. nih.govnih.govtandfonline.comresearchgate.net Inhibition of EGFR can block downstream signaling cascades that are critical for cell proliferation and survival. spandidos-publications.com

STAT3 Signaling Pathway: Some quinazoline-based compounds have been identified as inhibitors of the STAT3 signaling pathway. nih.govacs.orgnih.govacs.org These compounds can inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor implicated in tumor progression. nih.gov

PI3K/Akt Signaling Pathway: The PI3K/Akt/mTOR pathway is another signaling cascade that has been targeted by quinazoline derivatives. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Inhibition of this pathway can affect cell growth, proliferation, and survival.

There is no published data on the effects of this compound on gene expression or proteomic profiles in any cell line or biological system.

Subcellular Localization and Organelle Specificity

The subcellular localization and any potential organelle-specific effects of this compound have not been investigated or reported.

DNA/RNA Interaction Studies (e.g., G-quadruplex stabilization)evitachem.com

The planar structure of quinazoline derivatives suggests a potential for these molecules to interact with nucleic acids, such as DNA and RNA. nih.gov One of the key mechanisms by which molecules with such structural characteristics can exert biological effects is through intercalation between the base pairs of DNA. nih.gov This mode of interaction can lead to disruptions in DNA replication and transcription, ultimately affecting cellular processes.

While direct studies on the interaction of this compound with DNA and RNA are not extensively detailed in the available research, the broader class of quinazoline derivatives has been a subject of investigation for their ability to bind and stabilize specific DNA secondary structures, most notably G-quadruplexes. mdpi.com G-quadruplexes are non-canonical DNA structures formed in guanine-rich sequences, which are commonly found in telomeric regions and the promoter regions of oncogenes. plos.org The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and modulate gene expression, making G-quadruplex ligands promising candidates for anticancer therapies. mdpi.com

Research into new quinazoline derivatives has shown that these compounds can be effective and selective ligands for telomeric G-quadruplex DNA. mdpi.com For instance, a series of N-(2-(quinazolin-2-yl)phenyl)benzamide compounds, which are structurally related to the quinazoline core of this compound, were synthesized and evaluated for their G-quadruplex binding ability. mdpi.com The findings from these studies indicated that certain derivatives exhibited strong binding and high selectivity for telomeric G-quadruplexes. mdpi.com The interaction between these quinazoline derivatives and G-quadruplex DNA has been characterized using various biophysical techniques, including Circular Dichroism and Surface Plasmon Resonance. mdpi.com

Furthermore, the introduction of different substituents to the quinazoline scaffold has been explored to enhance the G-quadruplex binding affinity and selectivity. For example, the addition of a phenyl group to the aromatic core of certain quinazoline derivatives was found to improve their ability to stabilize telomeric G-quadruplex DNA. mdpi.com Molecular modeling studies have also been employed to understand the binding modes of these compounds with G-quadruplex structures, revealing that interactions such as π-π stacking between the planar aromatic rings of the ligand and the G-quartets are crucial for stabilization.

While these findings pertain to the broader class of quinazoline derivatives, they provide a strong rationale for investigating the potential of this compound as a G-quadruplex stabilizer. Future research focusing on the direct interaction of this specific compound with various DNA and RNA structures, particularly G-quadruplexes, would be necessary to elucidate its precise molecular and cellular mechanisms of action.

Structure Activity Relationship Sar Studies and Ligand Design Principles for N Phenyl 2 Quinazolin 4 Ylsulfanyl Acetamide Derivatives

Elucidation of Key Pharmacophoric Features of N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide

The fundamental pharmacophore of this compound consists of three main components: the quinazoline (B50416) ring, the thioacetamide (B46855) linker, and the terminal phenyl group. Each of these plays a crucial role in the molecule's interaction with its biological targets.

The quinazoline ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov Its bicyclic, heterocyclic nature provides a rigid framework that can be appropriately substituted to modulate activity. The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, which is a critical feature for binding to many enzymes and receptors.

The thioacetamide linker provides a degree of flexibility, allowing the quinazoline and phenyl moieties to adopt an optimal orientation for binding. The sulfur atom in the thioether linkage and the amide group are also important interaction points, potentially forming hydrogen bonds or other non-covalent interactions with target proteins.

Impact of Substituent Variations on Biological Activity Profiles

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents affect the biological activity. These effects can be broadly categorized into electronic, steric, and lipophilic modulations.

The electronic properties of substituents on both the quinazoline and the N-phenyl rings can profoundly impact the biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, thereby influencing its binding affinity and reactivity.

For instance, studies on various quinazoline derivatives have shown that the presence of electron-rich substituents can enhance antimicrobial and anticancer activities. nih.gov Conversely, the introduction of halogens, which are electron-withdrawing, has also been shown to be beneficial in some cases, suggesting that the optimal electronic properties are target-dependent. nih.govbohrium.com Computational studies using techniques like molecular electrostatic potential (MEP) mapping can help visualize these electronic effects and guide the design of new derivatives. ufms.brresearchgate.net

Table 1: Influence of Electronic Effects of Substituents on Biological Activity

| Substituent Position | Substituent Type | General Effect on Activity | Potential Interactions |

| Quinazoline Ring (e.g., C6, C7) | Electron-Donating (e.g., -OCH3) | Can enhance activity | Increased hydrogen bonding potential |

| Quinazoline Ring (e.g., C6, C8) | Electron-Withdrawing (e.g., -Cl, -Br) | Can be beneficial for activity | Halogen bonding, altered pKa |

| N-phenyl Ring (para position) | Electron-Donating (e.g., -CH3) | Often increases potency | Enhanced hydrophobic interactions |

| N-phenyl Ring (meta position) | Electron-Withdrawing (e.g., -NO2) | Can decrease or increase activity | Altered electrostatic interactions |

The size and shape of substituents, or steric hindrance, play a critical role in determining how well a molecule fits into the binding site of its target. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder it by clashing with the protein surface.

SAR studies have indicated that the substitution pattern on the quinazoline ring is important. For example, substitutions at the 2- and 4-positions are often crucial for activity. nih.gov Similarly, the position of substituents on the N-phenyl ring can significantly affect the molecule's conformation and, consequently, its biological activity. The introduction of bulky groups can restrict the rotation around the amide bond, locking the molecule into a more bioactive conformation.

Increasing lipophilicity can enhance membrane permeability and access to intracellular targets. nih.gov However, excessive lipophilicity can lead to poor solubility and non-specific binding. Computational and experimental methods are used to evaluate the lipophilic character of derivatives to achieve an optimal balance. bohrium.comufms.brresearchgate.net For example, adding alkyl or halogen substituents generally increases lipophilicity, while introducing hydroxyl or carboxyl groups decreases it.

Table 2: Impact of Lipophilicity on Derivative Properties

| Substituent | Effect on Lipophilicity (logP) | Potential Biological Consequence |

| -CH3, -C2H5 | Increase | Enhanced cell membrane penetration |

| -Cl, -Br | Increase | Improved binding to hydrophobic pockets |

| -OH, -NH2 | Decrease | Increased aqueous solubility |

| -COOH | Decrease | Potential for improved excretion |

Conformational Analysis and Bioactive Conformation Identification

Computational methods such as molecular mechanics and quantum chemical calculations are employed to explore the conformational landscape of these molecules. These studies help to identify low-energy, stable conformations that are likely to be the bioactive ones. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental validation of the predicted conformations in solution. Identifying the bioactive conformation allows for the design of more rigid analogs that are "pre-organized" for binding, which can lead to enhanced potency and selectivity.

Rational Design Approaches for Enhanced Modulatory Efficacy and Specificity

The insights gained from SAR studies and conformational analysis provide a solid foundation for the rational design of new this compound derivatives with improved therapeutic properties. researchgate.net

One common strategy is scaffold hopping , where the quinazoline core is replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. Another approach is bioisosteric replacement , where functional groups are replaced with others that have similar steric and electronic properties but may offer advantages in terms of metabolism or toxicity.

Hybridization is another powerful design principle, where the this compound scaffold is combined with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, incorporating a sulfonamide moiety, another privileged structure in medicinal chemistry, has been explored to develop novel antimicrobial agents. nih.gov

Molecular docking and dynamic simulations are invaluable computational tools in this process. They allow researchers to visualize how a designed molecule might bind to its target protein, predict its binding affinity, and identify key interactions. This in-silico screening helps to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Through these iterative cycles of design, synthesis, and biological evaluation, the development of this compound derivatives continues to advance toward more effective and specific therapeutic agents.

Computational and Theoretical Investigations of N Phenyl 2 Quinazolin 4 Ylsulfanyl Acetamide

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For derivatives of the quinazoline (B50416) scaffold, molecular docking studies have been instrumental in identifying key interactions with various biological targets, including protein kinases, enzymes like PARP-1, and bacterial proteins such as DNA gyrase. nih.govresearchgate.net For instance, studies on quinazoline derivatives bearing triazole-acetamides identified crucial hydrogen bonds and hydrophobic interactions within the active site of PARP-1, a key enzyme in DNA repair. nih.gov

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of a compound to its target. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In studies of related quinazoline compounds, the quinazoline nitrogen atoms often act as hydrogen bond acceptors, while the phenyl rings participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the active site. nih.gov For N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide, it is hypothesized that the acetamide (B32628) group's carbonyl oxygen and N-H group could serve as key hydrogen bond acceptors and donors, respectively. The quinazoline ring and the N-phenyl group are likely to engage in critical hydrophobic and aromatic interactions that anchor the molecule within the binding pocket of its target protein.

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or a docking score) between a ligand and a protein. Lower binding energy values typically indicate a more stable and favorable interaction. These scores allow for the ranking of different compounds in a virtual screen and help prioritize candidates for synthesis and biological testing.

In a study on quinazoline derivatives bearing triazole-acetamides targeting PARP-1, the most potent compounds exhibited binding energies ranging from -12.52 to -12.87 kcal/mol, indicating a high affinity for the target. nih.gov While specific binding affinity predictions for this compound are not available, it is a common practice to dock such a compound against a panel of known biological targets of the quinazoline class (e.g., EGFR, VEGFR-2, PARP-1) to predict its potential activity and rank it against known inhibitors.

Table 1: Example of Predicted Binding Affinities for Related Quinazoline Derivatives

| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) |

| Derivative 8a | PARP-1 | -12.61 |

| Derivative 8f | PARP-1 | -12.52 |

| Derivative 8k | PARP-1 | -12.87 |

| Note: Data extracted from a study on quinazoline derivatives bearing triazole-acetamides. nih.gov The specific derivatives are structurally different from the title compound. |

Molecular Dynamics Simulations to Explore Compound-Target Stability and Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose, analyze conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies.

For various phenylacetamide and quinazoline derivatives, MD simulations have been used to confirm the stability of the docked conformation. researchgate.net These simulations typically show that the ligand remains within the binding pocket throughout the simulation period, with key interactions (like hydrogen bonds) being maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex; low and stable RMSD values suggest a stable binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. researchgate.net

To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors—representing electronic, steric, hydrophobic, and topological properties—are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates a selection of these descriptors with the observed activity. researchgate.net

For example, a QSAR study on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives used MLR and support vector machine (SVR) methods to build predictive models for anticancer activity. researchgate.net The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²), which should be high for the training set, and the cross-validated coefficient of determination (Q²), which indicates the model's predictive power. researchgate.net

Table 2: Statistical Parameters for a QSAR Model of Related Phenylacetamide Derivatives

| Model Type | R² (Training Set) | R² (Test Set) | Descriptors Identified |

| MLR | 0.913 | 0.881 | BELV2, GATS8p, GATS6e, RDF080m |

| SVR | 0.978 | 0.990 | (Based on MLR descriptors) |

| Note: Data from a QSAR study on 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N-phenyl acetamide derivatives. researchgate.net These descriptors represent various structural and electronic properties of the molecules. |

In Silico Prediction of Pharmacokinetic Properties

Computational tools are routinely employed to predict the ADME properties of novel chemical entities. These predictions are typically grounded in quantitative structure-activity relationship (QSAR) models, which correlate a compound's physicochemical properties with its biological activity and pharmacokinetic behavior. For this compound, a thorough in silico evaluation would involve the calculation of various molecular descriptors to predict its drug-likeness and ADME profile.

The absorption of a drug, particularly after oral administration, is a critical determinant of its bioavailability. In silico models predict absorption based on several key parameters, including a compound's solubility, permeability, and stability in the gastrointestinal tract. A primary assessment of drug-likeness is often conducted using Lipinski's Rule of Five, which provides a framework for evaluating the potential for oral bioavailability. While specific data for this compound is not available, a hypothetical analysis based on its structure would be performed.

Key parameters that are typically evaluated to predict oral absorption include:

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the drug that will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: This is an in vitro model that is predictive of in vivo intestinal permeability. A high permeability value is generally desirable for orally administered drugs.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption. In silico models can predict whether a compound is likely to be a substrate or inhibitor of P-gp.

| Parameter | Predicted Value for this compound | Interpretation |

|---|---|---|

| Lipinski's Rule of Five Compliance | Data not available in searched literature | Evaluates the drug-likeness and potential for oral bioavailability based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. |

| Human Intestinal Absorption (% HIA) | Data not available in searched literature | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | Data not available in searched literature | Indicates the rate of drug passage across the intestinal epithelial barrier. |

| P-glycoprotein Substrate | Data not available in searched literature | A positive result suggests the compound may be actively transported out of cells, potentially lowering bioavailability. |

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution to various tissues is influenced by factors such as plasma protein binding, tissue permeability, and the ability to cross biological barriers like the blood-brain barrier (BBB).

Plasma Protein Binding (PPB): The degree to which a drug binds to proteins in the blood can affect its efficacy and clearance. High PPB can limit the amount of free drug available to exert its pharmacological effect.

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. nih.govnih.gov QSAR models are frequently used to predict BBB permeability. nih.govnih.gov

| Parameter | Predicted Value for this compound | Interpretation |

|---|---|---|

| Plasma Protein Binding (%) | Data not available in searched literature | Indicates the fraction of the compound bound to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | Data not available in searched literature | Predicts the ability of the compound to cross into the central nervous system. |

| CNS Permeability (logPS) | Data not available in searched literature | A measure of the rate of entry into the brain. |

Drug metabolism primarily occurs in the liver and is mediated by a superfamily of enzymes known as cytochrome P450 (CYP450). In silico models can predict a compound's metabolic stability and its potential to inhibit or induce CYP450 enzymes, which is a major cause of drug-drug interactions. The quinazoline core, being an aromatic heterocyclic system, is a site for potential oxidative metabolism.

Commonly evaluated parameters include:

CYP450 Substrate/Inhibitor: Predictions are made for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov Inhibition of these enzymes can lead to altered plasma concentrations of co-administered drugs.

Metabolic Stability: This is often predicted as the intrinsic clearance rate in liver microsomes. A high clearance rate suggests rapid metabolism and a short duration of action.

| Parameter | Predicted Value for this compound | Interpretation |

|---|---|---|

| CYP2D6 Inhibitor | Data not available in searched literature | Predicts the potential to inhibit the CYP2D6 enzyme, a key pathway for the metabolism of many drugs. |

| CYP3A4 Inhibitor | Data not available in searched literature | Predicts the potential to inhibit the CYP3A4 enzyme, which is responsible for the metabolism of a large proportion of clinically used drugs. |

| CYP1A2 Inhibitor | Data not available in searched literature | Predicts inhibitory potential against the CYP1A2 enzyme. |

| CYP2C9 Inhibitor | Data not available in searched literature | Predicts inhibitory potential against the CYP2C9 enzyme. |

| CYP2C19 Inhibitor | Data not available in searched literature | Predicts inhibitory potential against the CYP2C19 enzyme. |

The final step in a drug's journey through the body is its excretion, which primarily occurs via the kidneys (renal excretion) or in the feces (biliary excretion). In silico models can provide an indication of the likely route and rate of excretion.

Renal Organic Cation Transporter (OCT2) Substrate: This predicts whether the compound is likely to be actively secreted by the kidneys.

| Parameter | Predicted Value for this compound | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | Data not available in searched literature | Predicts the overall elimination rate from the body. |

| Renal OCT2 Substrate | Data not available in searched literature | Indicates a potential for active renal secretion. |

Future Perspectives and Emerging Research Avenues for N Phenyl 2 Quinazolin 4 Ylsulfanyl Acetamide

Development of Advanced Synthetic Strategies for N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide Analogues

The generation of diverse chemical libraries is fundamental to identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. For this compound, future research will focus on creating a wide array of analogues by modifying the quinazoline (B50416) core, the phenylacetamide moiety, and the thioether linker. Advanced synthetic methodologies will be pivotal in achieving this goal efficiently and sustainably.

Modern synthetic organic chemistry offers a plethora of tools that can be applied to this scaffold. Methodologies such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings) will enable the introduction of a vast range of substituents onto the quinazoline and phenyl rings. Furthermore, the use of microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and facilitate the synthesis of compounds that are difficult to obtain through conventional heating. Multi-component reactions (MCRs) represent another powerful strategy, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing synthetic efficiency and atom economy. The development of novel one-pot synthesis procedures will also streamline the production of quinazoline derivatives. mdpi.com

These advanced strategies will facilitate the creation of extensive libraries of analogues, enabling a thorough exploration of the structure-activity relationships (SAR) governing the biological effects of this compound class.

Table 1: Advanced Synthetic Methodologies for Analogue Development

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | Forms new C-C, C-N, or C-O bonds using a metal catalyst (e.g., Palladium, Copper). | Introduction of diverse aryl, alkyl, or amino groups on the quinazoline and phenyl rings. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions, often leading to faster reaction times and higher yields. | Rapid synthesis of a large number of analogues for screening. |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing parts of all reactants. | Efficient, atom-economical construction of complex quinazoline derivatives. |

Exploration of Novel Biological Targets and Therapeutic Applications

Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. chemrxiv.org This versatility suggests that this compound and its future analogues may interact with a wide range of biological targets.

A primary focus of future research will be the continued exploration of its potential as an anticancer agent . Known targets for quinazolines in oncology include protein kinases like the Epidermal Growth Factor Receptor (EGFR), whose inhibition is a key mechanism for drugs like gefitinib (B1684475) and erlotinib. nih.govoncotarget.com Beyond EGFR, other targets such as dihydrofolate reductase (DHFR), tubulin, and poly-(ADP-ribose)-polymerase (PARP) have been identified for various quinazoline compounds. acs.org Future studies should aim to screen this compound analogues against a panel of cancer-related kinases and other relevant enzymes to identify novel mechanisms of action.

Beyond oncology, the therapeutic potential of this scaffold in other areas is significant. There is growing interest in its application as an antimicrobial agent , targeting enzymes essential for bacterial or fungal survival. nih.gov Additionally, its role in modulating inflammatory pathways could lead to new treatments for inflammatory diseases . nih.gov The hepatoprotective potential of quinazoline derivatives has also been noted, suggesting a possible application in liver diseases. nih.govnih.gov A systematic investigation into these and other potential therapeutic areas, such as neurodegenerative diseases and viral infections, is a crucial future direction. chemrxiv.org

Table 2: Potential Biological Targets and Therapeutic Areas

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | EGFR, VEGFR, DHFR, Tubulin, PARP, CDK5 | Quinazoline is a "privileged scaffold" in many approved anticancer drugs. nih.govnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Broad-spectrum antimicrobial activity has been reported for quinazoline derivatives. nih.gov |

| Inflammatory Diseases | COX, LOX, Cytokine pathways | Anti-inflammatory properties have been demonstrated for various quinazoline compounds. nih.gov |

Integration with High-Throughput Screening and Omics Technologies

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and "omics" technologies to accelerate the identification of lead compounds and elucidate their mechanisms of action.

High-Throughput Screening (HTS) will be instrumental in rapidly evaluating large libraries of this compound analogues against specific biological targets or in cell-based assays. This approach allows for the efficient identification of "hits"—compounds that exhibit desired biological activity.

Following HTS, omics technologies provide a systems-level understanding of a compound's effects.

Proteomics: Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling can be used to identify the direct protein targets of active analogues within the cell. nih.gov This is crucial for mechanism-of-action studies and for identifying potential off-target effects.

Metabolomics: By analyzing the global changes in cellular metabolites following treatment with a compound, metabolomics can reveal which metabolic pathways are perturbed. This provides insights into the functional consequences of target engagement.

Genomics and Transcriptomics: These technologies can help identify genetic markers that predict sensitivity to a compound or reveal changes in gene expression that occur upon treatment, further clarifying the drug's mechanism and potential resistance pathways.

The integration of these technologies creates a powerful workflow: HTS identifies active compounds, and subsequent omics studies reveal their targets and cellular effects, guiding the next cycle of lead optimization.

Advanced Computational Methodologies for Predictive Modeling

In silico techniques are indispensable in modern medicinal chemistry for prioritizing synthetic targets, predicting biological activity, and understanding drug-receptor interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be employed to build predictive models. nih.govnih.gov These models correlate the physicochemical properties of the synthesized analogues with their biological activity, providing crucial insights for designing more potent compounds. The contour maps generated from these analyses can guide chemists on where to make steric or electronic modifications to the molecular structure to enhance activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies will be essential for visualizing the binding mode of this compound analogues within the active site of their target proteins, such as EGFR. nih.gov This helps in understanding key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding affinity and provides a rational basis for structural modifications.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the binding interactions predicted by molecular docking. nih.gov By simulating the movement of atoms, MD can confirm the stability of key interactions and reveal the flexibility of both the ligand and the protein's binding pocket. acs.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery. acs.orgnih.govascopubs.org These computational models can flag potential liabilities, such as poor oral bioavailability or potential toxicity, allowing chemists to modify the compound structure to improve its drug-like properties before committing to extensive synthesis and in vivo testing.

Strategies for Overcoming Biological Challenges (e.g., Resistance Mechanisms)

A significant hurdle in the development of targeted therapies, particularly in oncology, is the emergence of drug resistance. For quinazoline-based EGFR inhibitors like gefitinib and erlotinib, resistance often arises from secondary mutations in the EGFR gene (e.g., T790M) or the activation of bypass signaling pathways (e.g., MET amplification). nih.govnih.gov

Future research on this compound must proactively address potential resistance mechanisms. Medicinal chemistry strategies to overcome this challenge include:

Development of Covalent/Irreversible Inhibitors: Designing analogues that can form a covalent bond with a specific residue (e.g., a cysteine) in the target's active site can lead to prolonged inhibition and overcome resistance mechanisms that rely on increased ATP competition. acs.org This approach has been successful in the development of second- and third-generation EGFR inhibitors. nih.gov

Allosteric Inhibitors: Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to a different, often less conserved, site on the protein. This can lead to higher selectivity and an ability to inhibit mutants that are resistant to ATP-competitive drugs. nih.govnih.gov

Dual-Target or Multi-Target Inhibitors: Creating single molecules that can inhibit both the primary target and a key protein in a resistance pathway (e.g., dual EGFR/c-Met inhibitors) is a promising strategy to prevent or overcome resistance. nih.gov

Hybrid Molecules: Conjugating the quinazoline scaffold with other pharmacophores can create hybrid molecules with multiple mechanisms of action. For instance, combining it with a moiety known to inhibit a different cancer-related pathway could result in synergistic effects and a lower likelihood of resistance. mdpi.com

By anticipating and designing strategies to circumvent resistance, the development of this compound analogues can lead to more durable and effective therapeutic agents.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide and its derivatives?

Answer:

The synthesis typically involves multi-step organic reactions, including alkylation and condensation. Key steps include:

- Alkylation of amines : Reacting primary or secondary amines with alkylating agents (e.g., chloroacetamide derivatives) to introduce sulfur-linked quinazoline moieties .

- Functionalization of the quinazoline core : Introducing sulfanyl groups at the 4-position of quinazoline via nucleophilic substitution, followed by coupling with phenylacetamide derivatives .

- Purification : Techniques like column chromatography, recrystallization, or HPLC are used to isolate pure compounds. Structural validation is performed via NMR, ESI-MS, and elemental analysis .

Advanced: How do electronic and steric effects of substituents influence the anticonvulsant activity of this compound derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (EWGs) : Derivatives with 3-(trifluoromethyl)phenyl substituents exhibit enhanced activity in maximal electroshock (MES) tests due to increased lipophilicity, improving blood-brain barrier penetration .

- Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl) reduce sodium channel binding affinity, as observed in voltage-sensitive sodium channel (VSSC) assays .

- Hydrogen bonding : The quinazoline sulfanyl group facilitates hydrogen bonding with VSSC site 2, critical for anticonvulsant efficacy. Modifications here often lead to loss of activity .

Structural Analysis: What crystallographic and computational methods are used to resolve the molecular structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Programs like SHELX (for refinement) and ORTEP-III (for visualization) are employed to determine bond lengths, angles, and hydrogen-bonding networks .

- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in crystal packing, critical for understanding stability and solubility .

- Density Functional Theory (DFT) : Predicts electronic properties and validates experimental geometries, particularly for sulfanyl and acetamide moieties .

Pharmacological Evaluation: How should researchers design experiments to assess in vivo vs. in vitro efficacy of derivatives?

Answer:

- In vivo models :

- MES and scPTZ tests : Measure protection against tonic-clonic (MES) and absence (scPTZ) seizures in rodents. Doses (30–300 mg/kg) are administered orally, with endpoints like hindlimb extension suppression .

- 6-Hz psychomotor seizure model : Evaluates therapy-resistant epilepsy using low-frequency electrical stimulation. Compounds active here may bypass traditional mechanisms .

- In vitro assays :

- VSSC binding assays : Use radiolabeled batrachotoxin to quantify sodium channel inhibition .

- Metabolic stability : Liver microsome studies assess cytochrome P450-mediated degradation .

Data Contradictions: How can researchers resolve discrepancies in substituent effects between in vivo and in vitro studies?

Answer:

- Pharmacokinetic profiling : Evaluate bioavailability and brain penetration. For example, 3-chloro derivatives may show poor in vivo activity despite strong in vitro binding due to rapid hepatic clearance .

- Metabolite identification : LC-MS/MS can detect active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .

- Dose-response optimization : Adjust dosing regimens (e.g., multiple administrations) to account for short half-lives .

Mechanistic Insights: What methodologies identify the molecular targets of this compound derivatives?

Answer:

- Patch-clamp electrophysiology : Directly measures sodium channel blockade in hippocampal neurons .

- Molecular docking : Software like AutoDock Vina simulates binding to VSSC site 2, identifying key interactions (e.g., sulfanyl group with Lys residue) .

- Knockout models : Use transgenic rodents lacking specific VSSC isoforms (e.g., Nav1.2) to confirm target relevance .

Toxicity Profiling: What experimental approaches minimize neurotoxicity while maintaining anticonvulsant activity?

Answer:

- Rotarod test : Quantifies motor coordination deficits in rodents to determine neurotoxic thresholds (e.g., TD₅₀ values) .

- Selectivity indices : Calculate ratios of median toxic dose (TD₅₀) to median effective dose (ED₅₀). Derivatives with indices >5 are prioritized .

- Substituent tuning : Replace lipophilic groups (e.g., CF₃) with polar moieties (e.g., -OH) to reduce CNS penetration and off-target effects .

Comparative Analysis: How do this compound derivatives compare to classical anticonvulsants?

Answer:

- Efficacy : Derivatives like compound 20 (from ) show comparable MES activity to phenytoin but lower neurotoxicity .

- Mechanistic divergence : Unlike carbamazepine (VSSC use-dependent blockade), these derivatives exhibit voltage-independent inhibition, reducing side effects .

- Resistance profile : Active in the 6-Hz model, suggesting utility against therapy-resistant epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.